1-Methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-1,2-dihydropyrazin-2-one
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Overview
Description
1-Methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazinone core linked to a tetrahydronaphthalene moiety through an ether linkage. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines.
Mechanism of Action
Target of Action
It is suggested that similar compounds may act asmonoamine oxidase (MAO) inhibitors . MAOs are enzymes that catalyze the oxidation of monoamines, neurotransmitters such as serotonin, dopamine, and norepinephrine.
Mode of Action
As a potential MAO inhibitor, this compound could prevent the breakdown of serotonin, dopamine, and norepinephrine by binding to monoamine oxidase, elevating their levels in nerve endings . This action sustains these key neurotransmitters, potentially aiding antidepressant effects by prolonging their activity in the central nervous system .
Biochemical Pathways
By inhibiting mao, the compound could impact theserotonergic, dopaminergic, and noradrenergic pathways , which are crucial for mood regulation .
Result of Action
By increasing the levels of serotonin, dopamine, and norepinephrine in the central nervous system, the compound could potentially alleviate symptoms of depression .
Preparation Methods
The synthesis of 1-Methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Intermediate: This step involves the reduction of naphthalene derivatives to form the tetrahydronaphthalene moiety. Common reagents used in this step include hydrogen gas and a suitable catalyst such as palladium on carbon.
Etherification: The tetrahydronaphthalene intermediate is then reacted with a suitable alkylating agent to introduce the ether linkage. This step often requires the use of a strong base such as sodium hydride to facilitate the reaction.
Formation of the Pyrazinone Core: The final step involves the cyclization of the intermediate to form the pyrazinone core. This step may require the use of specific catalysts and reaction conditions to ensure high yield and purity of the final product.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve efficiency and scalability.
Chemical Reactions Analysis
1-Methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions typically include oxidized derivatives of the tetrahydronaphthalene moiety.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives of the pyrazinone core.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the ether linkage. Common reagents used in these reactions include halogenating agents and nucleophiles.
Scientific Research Applications
1-Methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-1,2-dihydropyrazin-2-one has several applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and depression.
Biological Research: It is used as a probe to study various biological pathways and molecular targets, including neurotransmitter receptors and enzymes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-17-10-9-16-14(15(17)18)19-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,9-10,13H,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOCYFZUBZCIAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2CCCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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